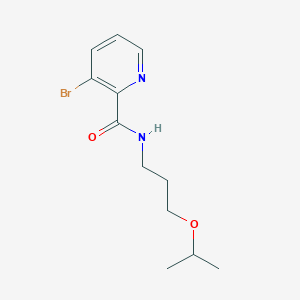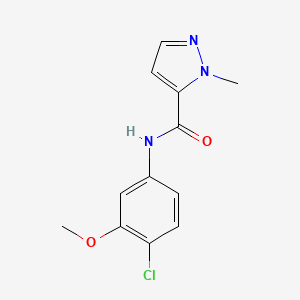
3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound works by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been suggested that the compound may inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have also shown that the compound can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying different cellular processes and evaluating its potential as a drug candidate. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. Firstly, further studies are needed to fully understand the mechanism of action of the compound and identify its molecular targets. Secondly, more preclinical studies are needed to evaluate the compound's potential as a drug candidate for various diseases, including cancer, inflammation, and microbial infections. Thirdly, efforts should be made to improve the compound's solubility and bioavailability to enhance its therapeutic potential. Finally, studies are needed to evaluate the safety and toxicity of the compound in vivo to ensure its suitability for clinical use.
Conclusion
In conclusion, this compound is a promising organic compound that has shown potential as a drug candidate. Its diverse range of biological activities and potential as a selective COX-2 inhibitor make it a useful compound for studying different cellular processes and evaluating its therapeutic potential. Further research is needed to fully understand its mechanism of action, evaluate its safety and toxicity, and identify its molecular targets for various diseases.
Métodos De Síntesis
The synthesis of 3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-(3-methoxyphenyl)-1,3,4-oxadiazole with furfurylamine in the presence of a catalyst such as triethylamine. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product. Other methods involve the use of different starting materials and catalysts to achieve the same product.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a drug candidate. It has shown promising results in various preclinical studies, including anticancer, anti-inflammatory, and antimicrobial activities. The compound has also been evaluated for its potential as a selective COX-2 inhibitor, which could be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-(furan-2-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-16-10-5-2-4-9(8-10)13-14-12(15-18-13)11-6-3-7-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWCQYLQJPDVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)


![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)



![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)
![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)

